4'-Morpholinomethyl-2-trifluoromethylbenzophenone
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Overview
Description
4'-Morpholinomethyl-2-trifluoromethylbenzophenone is a useful research compound. Its molecular formula is C19H18F3NO2 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Characterization of Biologically Active Derivatives
Research has synthesized and characterized biologically active 1,2,4-triazole derivatives, which include morpholinomethyl groups. These compounds exhibit different intermolecular interactions crucial for their biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Photophysical Characterization of Morpholine Derivatives
Studies have been conducted on the photophysical characterization of morpholine derivatives, providing insights into their absorption and emission spectra. This research is vital for understanding the optical properties of these compounds (Chin, Phipps, Fronczek, & Isovitsch, 2010).
3. Key Precursors in DNA-Dependent Protein Kinase Inhibitors
Morpholinomethyl derivatives have been identified as key intermediates in the synthesis of DNA-dependent protein kinase inhibitors, highlighting their significance in medicinal chemistry (Aristegui, El-Murr, Golding, Griffin, & Hardcastle, 2006).
4. Influence on Kemp Elimination Reaction
The influence of morpholino-induced elimination in ionic liquids has been studied, indicating the potential use of these derivatives in enhancing chemical reactions (D’Anna, La Marca, Lo Meo, & Noto, 2009).
5. Development of Novel Chemical Structures
Research has led to the synthesis of unique chemical structures, such as phenols and naphthol with morpholinomethyl pendants. These structures have applications in various fields including organometallic chemistry (Tian, Zhang, Shen, & Zou, 1999).
6. One-Pot Synthesis Methods
Efficient one-pot synthesis methods for creating derivatives like 5-(1-hydroxyalkyl)tetrazoles have been developed using morpholinomethyl compounds, demonstrating their utility in streamlined chemical synthesis processes (Alexakos & Wardrop, 2019).
7. Development of Molluscicidal Agents
Morpholine derivatives have been synthesized and evaluated for their effectiveness as molluscicidal agents, indicating potential applications in pest control (Duan et al., 2014).
8. Membrane-Protective and Antioxidant Activities
Studies have shown that morpholinomethyl derivatives exhibit membrane-protective and antioxidant activities, suggesting their potential in pharmacological applications (Buravlev et al., 2017).
9. Corrosion Inhibition in Steel
Research indicates that benzimidazole derivatives containing morpholinomethyl groups act as effective corrosion inhibitors for steel, highlighting their industrial applications (Yadav et al., 2016).
10. Vasorelaxant Agents
Morpholinomethyl derivatives have been synthesized and studied for their vasorelaxant properties, suggesting potential in cardiovascular therapeutics (Hassan et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)17-4-2-1-3-16(17)18(24)15-7-5-14(6-8-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXBGXCMLQPMGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642646 |
Source
|
Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-35-9 |
Source
|
Record name | Methanone, [4-(4-morpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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